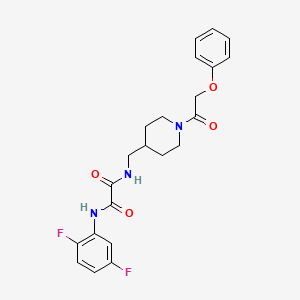
2,4,5-Trimethyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanine is an essential amino acid with the formula C9H11NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . The compound you mentioned, “2,4,5-Trimethyl-L-phenylalanine”, would be a derivative of phenylalanine with three additional methyl groups attached to the phenyl ring.
Molecular Structure Analysis
The molecular structure of “this compound” would be similar to that of phenylalanine, with the addition of three methyl groups on the phenyl ring. The presence of these methyl groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving phenylalanine derivatives would depend on the specific functional groups present in the molecule. Phenylalanine itself can undergo various reactions, including transamination .Wissenschaftliche Forschungsanwendungen
Improving Production of L-Phenylalanine
Research aimed at improving L-phenylalanine production has identified key enzymes within the shikimate pathway, crucial for its biosynthesis. In vitro and in vivo studies have shown that increasing concentrations of certain enzymes, like shikimate kinase (AroL) and EPSP synthase (AroA), can significantly boost L-phenylalanine yield. This has practical applications in metabolic engineering to enhance the production of this essential amino acid for food and medicinal purposes (Ding et al., 2016).
Biosynthesis and Metabolic Fate in Plants
Phenylalanine plays a central role in the metabolism of plants, serving not only as a protein building block but also as a precursor for numerous plant compounds important for growth, development, and defense. Understanding the metabolic pathways and biosynthesis of phenylalanine in plants, such as conifers, provides valuable insights into carbon channeling from photosynthesis to phenylpropanoid biosynthesis, crucial for wood formation and plant defense mechanisms (Pascual et al., 2016).
Metabolic Engineering for Enhanced Yields
Metabolic engineering approaches have been applied to microorganisms like Escherichia coli to improve the synthesis of L-phenylalanine from glucose, demonstrating significant increases in yield. This involves genetic modifications, such as inactivation of the phosphotransferase transport system (PTS) and overexpression of feedback inhibition resistant genes, to enhance the conversion efficiency and productivity of L-phenylalanine for commercial applications (Báez-Viveros et al., 2004).
Novel Amino Acid Synthesis
Research into the synthesis of novel amino acids, such as 4-(tetrazol-5-yl)-phenylalanine, explores the creation of amino acids incorporating both acidic and aromatic features for use in peptide synthesis. This has implications for developing new materials with potential applications in drug delivery, biosensing, and other biotechnological fields (McMurray et al., 2000).
Self-Assembling Diphenylalanine Analogues
The study of self-assembling diphenylalanine analogues and their microstructures opens avenues for designing materials with unique mechanical, optical, and semiconductive properties. These findings are relevant for applications in energy storage, biosensing, and drug delivery, demonstrating the versatility of phenylalanine-based compounds in material science (Pellach et al., 2016).
Wirkmechanismus
Target of Action
2,4,5-Trimethyl-L-phenylalanine, also known as H-L-Phe(2,4,5-Me3)-OH, is a non-protein amino acid that has been found to bind to the somatostatin receptor . The somatostatin receptor plays a crucial role in the regulation of endocrine and nervous system function by inhibiting the release of several other hormones such as growth hormone, insulin, and gastrin .
Mode of Action
The compound interacts with its target, the somatostatin receptor, through binding . This interaction can lead to changes in the receptor’s activity, potentially influencing the release of hormones regulated by somatostatin.
Biochemical Pathways
This compound is synthesized from L-phenylalanine through a series of steps that involve the introduction of additional methyl groups . This process is part of the broader L-phenylalanine pathway, which is a major link between primary and secondary metabolism in higher plants and microorganisms . The L-phenylalanine pathway produces aromatic amino acids, which are essential building blocks for protein biosynthesis .
Pharmacokinetics
The compound’s molecular weight and structure, as reported by the nist chemistry webbook , suggest that it may have good bioavailability
Result of Action
Its binding to the somatostatin receptor suggests that it may influence the release of hormones regulated by somatostatin
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by pH, temperature, and the presence of other molecules in its environment
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2,4,5-trimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBNGCUVGLKXNP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)C[C@@H](C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

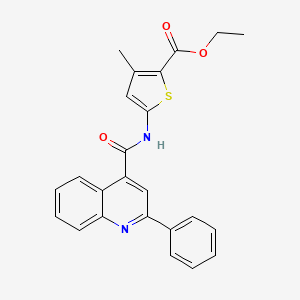
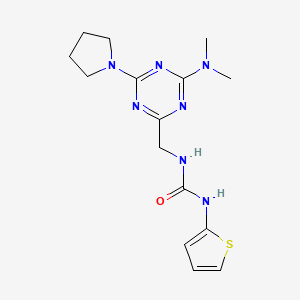
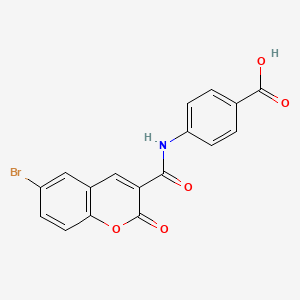
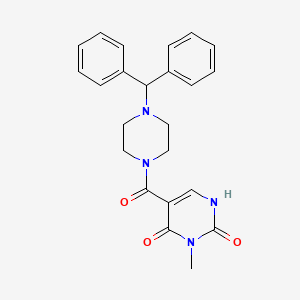
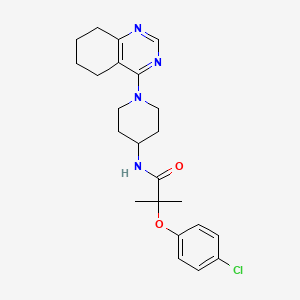
![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)
![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)
![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2452551.png)
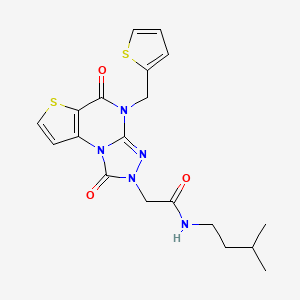

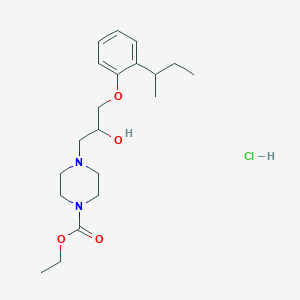
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone](/img/structure/B2452560.png)
